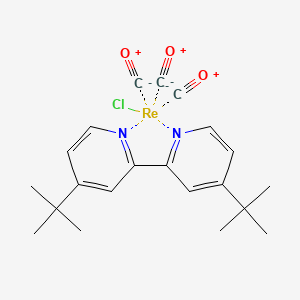

Diacetato(1,10-phenanthroline)palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

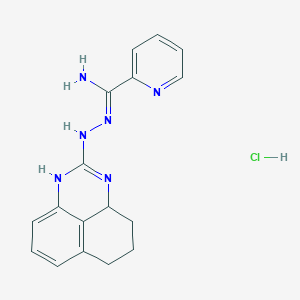

The synthesis of a palladium(II) complex with 5-nitro-1,10-phenanthroline was achieved by dissolving palladium acetate in acetone at room temperature with magnetic stirring for 30 minutes. The solution was then filtered and 5-Nitro-1,10-phenanthroline was added with stirring to the solution of palladium acetate . The fine crystalline precipitate obtained in three days of crystallization was centrifuged from the mother liquor and dried at lowered pressure .Molecular Structure Analysis

The structure of this mononuclear acetate complex of palladium(II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline ligand was studied by X-ray crystallography . This compound was found to crystallize as a crystal solvate with methanol, forming a hydrogen bond with a molecule of the complex . The analysis of the crystal packing revealed the presence of both π–π stacking interaction between the aromatic systems of coordinated 5-nitro-1,10-phenanthroline and short C-H···O contacts .Chemical Reactions Analysis

Complex compounds of platinum group metals with chelating ligands (1,10-phenanthroline and its derivative 5-nitro-1,10-phenanthroline) behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol . They also participate in the re-etherification of vinyl ethers , oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid , and the regioselective catalytic activation of C–H bonds in the presence of additional metals .Wissenschaftliche Forschungsanwendungen

Metal-to-Ligand Charge Transfer (MLCT) Excited States

Diacetato(1,10-phenanthroline)palladium(II) is part of a class of compounds that exhibit metal-to-ligand charge transfer (MLCT) excited states. These excited states are characterized by their ability to facilitate various photochemical and photophysical processes. For instance, cuprous bis-phenanthroline compounds, related to the palladium complex, demonstrate long-lived excited states at room temperature, a property that is pivotal for applications in light-emitting devices and photocatalysis. The MLCT excited states are stabilized through specific ligand substitutions, which can influence the energy gap between the MLCT and ground states, thereby affecting the efficiency of the excited state processes (Scaltrito et al., 2000).

Equilibrium Data for Metal Complexes

Understanding the equilibrium data for metal complexes, including diacetato(1,10-phenanthroline)palladium(II), is crucial for applications in catalysis and material science. Equilibrium data encompass acidity constants for phenanthrolinium ions and stability constants for their metal complexes, providing insights into the chemical behavior of these compounds in various environments. Such data are instrumental for the design of metal complexes as catalysts in organic synthesis and for the development of sensors and electronic materials (Mcbryde, 1978).

Anticancer Potential

The search for novel anticancer agents has led to the exploration of palladium(II) complexes, including diacetato(1,10-phenanthroline)palladium(II). These complexes exhibit potential anticancer activity through various mechanisms, such as inducing oxidative stress or interfering with DNA replication. The metabolic effects of palladium(II) complexes have been studied on cell lines and murine models, with a focus on their impact on cellular metabolism and the induction of cell death pathways (Carneiro et al., 2020).

Catalysis and Sustainable Chemistry

Palladium-based catalysts, including those derived from diacetato(1,10-phenanthroline)palladium(II), play a critical role in sustainable chemistry. Strategies for sustainable palladium catalysis focus on reducing the environmental and financial costs associated with the use of palladium. This includes developing catalysts that operate at low loadings, recyclable catalyst systems, and the utilization of palladium recovered from secondary sources. Such approaches are essential for the advancement of green chemistry and the development of environmentally friendly synthetic methodologies (McCarthy et al., 2021).

Bioactive Palladium Azomethine Chelates

Palladium azomethine chelates have shown a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects. The structure-activity relationship (SAR) of these complexes suggests their potential application in medicinal chemistry as less toxic therapeutic agents. Studies on palladium azomethine complexes highlight the importance of ligand design in enhancing the biological efficacy of metal complexes, opening new avenues for drug development (Nassar, 2016).

Safety and Hazards

Diacetato(1,10-phenanthroline)palladium(II) is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

The future directions of Diacetato(1,10-phenanthroline)palladium(II) research could involve further investigation of these metal complexes as biologically active compounds . This is due to the known antitumor activity of platinum and palladium compounds with nitrogen-containing ligands . Additionally, these complexes could be explored for their potential as homogeneous catalysts for various chemical reactions .

Wirkmechanismus

Target of Action

Diacetato(1,10-phenanthroline)palladium(II) is a complex compound of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . It primarily targets the biochemical pathways involved in the low-temperature copolymerization of carbon monoxide and styrol . It also targets the re-etherification of vinyl ethers and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid .

Mode of Action

The compound interacts with its targets through its unique structure, which includes a mononuclear acetate complex of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . This structure allows it to act as a homogeneous catalyst in the aforementioned biochemical pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It acts as a catalyst in the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid . These pathways are crucial for various chemical reactions and processes.

Pharmacokinetics

The compound’s structure, which includes a mononuclear acetate complex of palladium (ii), suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the catalysis of several chemical reactions, including the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate . These reactions are crucial for various industrial and chemical processes.

Action Environment

The action of Diacetato(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity may be affected by temperature, as it acts as a catalyst in low-temperature reactions . Additionally, the compound’s stability may be influenced by the presence of other chemicals or substances in its environment .

Biochemische Analyse

Biochemical Properties

It is known that complex compounds of platinum group metals with chelating ligands, such as 1,10-phenanthroline, behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol . This suggests that Diacetato(1,10-phenanthroline)palladium(II) may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound forms a crystal solvate with methanol, indicating potential stability and degradation characteristics .

Eigenschaften

IUPAC Name |

acetic acid;palladium;1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKGRISUARYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

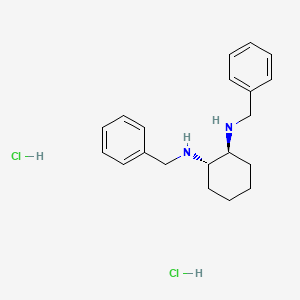

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

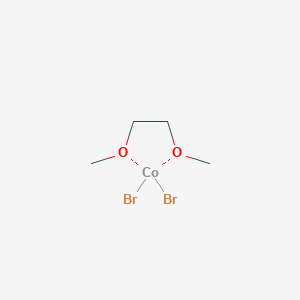

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

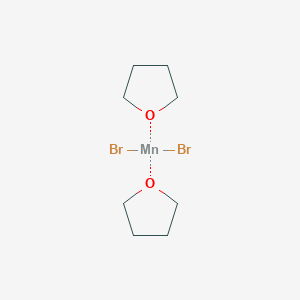

![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)